1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides were prepared via the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids .Scientific Research Applications
Synthesis and Characterization :
- The compound's reaction with other chemical agents, like 1,2-benzenediamine, leads to the formation of complex structures with potential applications in organic synthesis (Rihs, Sigg, Hass, & Winkler, 1985).
- Synthesis methods for ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, showing applications in organic synthesis and potentially in drug design (Da̧browski, Kurach, Luliński, & Serwatowski, 2007).
Pharmaceutical and Medicinal Applications :
- Novel copper(II) complexes with derivatives of this compound have been synthesized, showing potential antitumor activity, higher than that of the free ligands (Ramachandran et al., 2018).
- Compounds like N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-2-trifluoromethylbenzamide have demonstrated cure in murine models of late-stage Central Nervous System African Trypanosomiasis, indicating potential as a treatment for human African trypanosomiasis (Nare et al., 2010).
- Derivatives of this compound have been used in the design and synthesis of antimicrobial agents, showing inhibitory effects against mycobacteria, which is significant for tuberculosis treatment (Šlechta et al., 2023).
Chemical Reactions and Transformations :
- Studies have explored the reactions of similar carbaldehydes with various chemicals, leading to the formation of new compounds that can be useful in organic synthesis and drug discovery (Kozlov, Tarasevich, Vasilevskii, & Basalaeva, 2006).
Catalysis and Green Chemistry :
- Research has been conducted into using theophylline as a catalyst for the synthesis of compounds including 1,2-dihydrobenzo[a]furo[2,3-c]phenazines in water, indicating the compound's potential application in environmentally friendly chemical processes (Yazdani-Elah-Abadi, Mohebat, & Maghsoodlou, 2016).
Mechanism of Action
Target of Action
The primary target of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde is the Mycobacterial Leucyl-tRNA Synthetase . This enzyme plays a crucial role in protein synthesis by attaching the correct amino acid to its tRNA.
Mode of Action
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde interacts with its target by inhibiting the function of the Mycobacterial Leucyl-tRNA Synthetase . This inhibition disrupts the protein synthesis process, leading to a halt in the growth and multiplication of the mycobacteria .
Biochemical Pathways
The compound affects the protein synthesis pathway in mycobacteria. By inhibiting the Mycobacterial Leucyl-tRNA Synthetase, it prevents the correct attachment of the amino acid leucine to its tRNA . This disruption in the protein synthesis pathway leads to downstream effects such as impaired cell growth and function .
Result of Action
The result of the compound’s action is the inhibition of growth in mycobacteria, including multidrug-resistant clinical isolates . This is achieved through the disruption of protein synthesis, which is vital for the bacteria’s survival and proliferation .
properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-7-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-4,11H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPWTYBOCAQUHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde | |
CAS RN |
1195621-75-0 |
Source
|
Record name | 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-7-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.